7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Overview
Description
Eurycomalin A is a dimeric dihydrobenzofuran compound isolated from the root of the plant Eurycoma longifolia, commonly known as Tongkat Ali. This plant is native to Southeast Asia and has been traditionally used for its medicinal properties. Eurycomalin A is characterized by its unique chemical structure, which includes two isopropenyl-dihydrobenzofuran units.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eurycomalin A is typically extracted from the methanol extract of the root of Eurycoma longifolia. The extraction process involves the use of 1D and 2D spectral and chemical transformation studies to characterize the compound . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the extraction from natural sources remains the primary method.
Industrial Production Methods
Industrial production of Eurycomalin A involves large-scale extraction from the roots of Eurycoma longifolia. The roots are harvested, dried, and then subjected to methanol extraction. The extract is then purified using chromatographic techniques to isolate Eurycomalin A .
Chemical Reactions Analysis
Types of Reactions
Eurycomalin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Eurycomalin A has several scientific research applications across various fields:
Chemistry: Used as a model compound for studying dimeric dihydrobenzofurans and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of health supplements and herbal medicinal products.
Mechanism of Action
The mechanism of action of Eurycomalin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and antioxidant mechanisms. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in the regulation of cytokines and reactive oxygen species.
Comparison with Similar Compounds
Eurycomalin A is unique due to its dimeric dihydrobenzofuran structure. Similar compounds include other dimeric dihydrobenzofurans such as:
Eurycomalide A: Another compound isolated from Eurycoma longifolia with a similar structure but different biological activities.
Eurycomanone: A quassinoid compound from the same plant, known for its antimalarial properties.
Eurycomalin A stands out due to its specific chemical structure and the unique combination of biological activities it exhibits.
Properties
IUPAC Name |
7-(5-carboxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-7-yl)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-11(2)19-9-13-5-15(23(25)26)7-17(21(13)29-19)18-8-16(24(27)28)6-14-10-20(12(3)4)30-22(14)18/h5-8,19-20H,1,3,9-10H2,2,4H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDPIBGELAXEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3OC(C4)C(=C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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